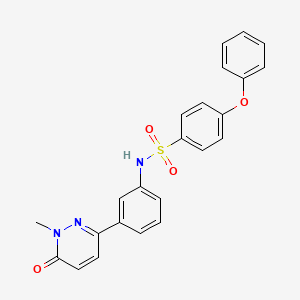

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide

説明

特性

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-26-23(27)15-14-22(24-26)17-6-5-7-18(16-17)25-31(28,29)21-12-10-20(11-13-21)30-19-8-3-2-4-9-19/h2-16,25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJFNMMIFSSYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

化学反応の分析

Types of Reactions

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

科学的研究の応用

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Methodological Considerations

- Structural Determination : Tools like SHELXL and SHELXT are critical for resolving crystal structures of such complex molecules, enabling precise analysis of bond lengths and angles .

- Software : The WinGX suite and ORTEP facilitate molecular visualization and geometry optimization, essential for comparing steric and electronic features across analogues .

生物活性

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 350.41 g/mol |

| IUPAC Name | N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly nuclear receptors involved in inflammatory pathways. It has been shown to act as an inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), which plays a crucial role in the regulation of interleukin-17 (IL-17) production .

Anti-inflammatory Effects

Research indicates that N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits IL-17 production in T-helper cells, which is pivotal in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy that warrants further investigation .

Case Studies

- Psoriasis Model : In a murine model of psoriasis, administration of the compound resulted in a marked reduction in skin lesions and inflammatory markers associated with IL-17 signaling. This supports its potential as a therapeutic agent for inflammatory skin conditions.

- Rheumatoid Arthritis : In another study involving collagen-induced arthritis in rats, treatment with the compound led to reduced joint swelling and histological improvements in synovial tissue, correlating with decreased levels of pro-inflammatory cytokines .

Efficacy Data

A summary of key findings from various studies is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。